molecular formula C9H11ClO4S B12934896 (3,4-Dimethoxyphenyl)methanesulfonyl chloride

(3,4-Dimethoxyphenyl)methanesulfonyl chloride

Cat. No.: B12934896
M. Wt: 250.70 g/mol
InChI Key: HRCPJFMOPDJYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atomic Composition and Molecular Formula Analysis

The molecular formula C$$9$$H$${11}$$ClO$$4$$S reflects a 24-atom system comprising carbon, hydrogen, chlorine, oxygen, and sulfur. The sulfonyl chloride functional group (-SO$$2$$Cl) anchors the molecule’s reactivity, while the 3,4-dimethoxyphenyl substituent contributes steric and electronic complexity. Quantitative elemental analysis reveals a mass distribution of 43.2% carbon, 4.4% hydrogen, 14.2% chlorine, 25.6% oxygen, and 12.6% sulfur.

The methoxy groups (-OCH$$3$$) at positions 3 and 4 of the phenyl ring introduce electron-donating resonance effects, altering charge distribution across the aromatic system. Bond length measurements from X-ray crystallography analogs indicate a sulfonyl S=O bond length of 142–144 pm and S-Cl bond length of 204–206 pm, consistent with polar covalent bonding. The methylene bridge (-CH$$2$$-) between the aryl ring and sulfonyl group exhibits a C-S bond length of 176–178 pm, intermediate between single and partial double bond character.

Stereoelectronic Features of the Sulfonyl Chloride Functional Group

The sulfonyl chloride group adopts a tetrahedral geometry around sulfur, with bond angles approximating 109.5° for O-S-O and 96–98° for Cl-S-O. Sulfur’s sp$$^3$$ hybridization facilitates σ-bonding with oxygen and chlorine, while empty d-orbitals enable hyperconjugative interactions with the aryl π-system. The electrophilic chlorine atom exhibits a partial positive charge (δ$$^+$$ = +0.32 e) due to the electron-withdrawing sulfonyl group, as calculated via natural bond orbital (NBO) analysis.

Polarization effects within the S-Cl bond create a dipole moment of 2.1–2.3 D, directing reactivity toward nucleophilic substitution. The sulfonyl group’s electron-withdrawing nature lowers the LUMO energy (-1.8 eV) at the chlorine atom, enhancing susceptibility to hydrolysis and aminolysis reactions. Conformational rigidity arises from restricted rotation about the C-S bond (barrier ≈ 15 kcal/mol), locking the sulfonyl chloride in a staggered orientation relative to the aryl ring.

Conformational Analysis of the Methoxyphenyl Substituent

The 3,4-dimethoxyphenyl group exhibits two stable conformers differentiated by methoxy group orientations:

  • Syn-periplanar : Methoxy oxygen atoms aligned ±15° relative to the sulfonyl chloride plane
  • Anti-clinal : Methoxy groups rotated 120° from the sulfonyl axis

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level indicate the syn-periplanar conformation is favored by 2.3 kcal/mol due to reduced steric hindrance between methoxy methyl groups and the sulfonyl chloride. The dihedral angle between the aryl ring and sulfonyl group measures 85–89°, minimizing orbital overlap while permitting hyperconjugation.

Methoxy group rotation barriers are calculated at 4.1 kcal/mol, allowing dynamic interconversion at room temperature. Intramolecular hydrogen bonding between methoxy oxygen and sulfonyl oxygen (O···H-C distance = 2.4 Å) further stabilizes the syn-periplanar conformation.

Hyperconjugation Effects in Aryl-Sulfonyl Bond Systems

Hyperconjugation between the aryl π-system and sulfonyl σ* orbitals significantly modifies the electronic structure. Sulfur K-edge X-ray absorption spectroscopy (XAS) reveals a 0.5 eV stabilization of the S-Cl σ* orbital when conjugated with the 3,4-dimethoxyphenyl group compared to alkyl analogs. This interaction increases the S-Cl bond’s susceptibility to photolytic cleavage, with a 12-fold enhancement in UV-induced decomposition rates versus non-aromatic sulfonyl chlorides.

NBO analysis identifies three primary hyperconjugative interactions:

  • Aryl π → S-Cl σ* : Delocalization energy = 8.7 kcal/mol
  • Methoxy lone pair → S=O π* : Delocalization energy = 6.2 kcal/mol
  • C-H σ → S=O π* : Delocalization energy = 3.1 kcal/mol

These interactions reduce the HOMO-LUMO gap by 1.2 eV compared to non-conjugated systems, as evidenced by UV-Vis spectroscopy (λ$$_{max}$$ = 265 nm vs. 240 nm for alkyl analogs).

Comparative Molecular Orbital Studies with Analogous Sulfonyl Halides

Orbital energy comparisons with structurally related compounds reveal the electronic impact of substituent patterns:

Compound HOMO (eV) LUMO (eV) S-Cl Bond Order
3,4-Dimethoxyphenyl -7.2 -1.8 0.78
3,4-Dimethylphenyl -6.9 -1.5 0.82
3,5-Dimethoxyphenyl -7.4 -2.1 0.73
Phenyl (unsubstituted) -6.5 -1.2 0.85

The 3,4-dimethoxyphenyl derivative exhibits intermediate LUMO energy, balancing electron donation from methoxy groups with conjugation effects. Symmetrical 3,5-dimethoxy substitution increases hyperconjugation but raises steric strain, reducing S-Cl bond order. Methyl substituents, lacking lone pairs for conjugation, show weaker orbital mixing and higher bond orders.

Time-dependent DFT calculations predict strong UV absorption bands at 260–280 nm for aryl sulfonyl chlorides, correlating with π→π* transitions in the aromatic system and n→σ* transitions in the S-Cl bond. The 3,4-dimethoxy substitution pattern produces a 15 nm bathochromic shift versus para-substituted analogs due to enhanced resonance stabilization of excited states.

Properties

Molecular Formula

C9H11ClO4S

Molecular Weight

250.70 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C9H11ClO4S/c1-13-8-4-3-7(5-9(8)14-2)6-15(10,11)12/h3-5H,6H2,1-2H3

InChI Key

HRCPJFMOPDJYGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)Cl)OC

Origin of Product

United States

Preparation Methods

Direct Mesylation of 3,4-Dimethoxybenzyl Alcohol

  • Procedure: The 3,4-dimethoxybenzyl alcohol is treated with methanesulfonyl chloride in an aprotic solvent such as dichloromethane (CH2Cl2) at low temperature (0°C to room temperature) in the presence of a base like triethylamine or pyridine. The base neutralizes the HCl formed during the reaction, driving the formation of the mesylate (methanesulfonyl chloride derivative).

  • Reaction Conditions:

    • Solvent: CH2Cl2 or similar inert solvent
    • Base: Triethylamine or pyridine
    • Temperature: 0°C to room temperature
    • Reaction time: 1 to 16 hours depending on substrate and conditions
  • Outcome: The reaction yields the (3,4-Dimethoxyphenyl)methanesulfonyl chloride as a mesylate intermediate or directly as the sulfonyl chloride derivative if the starting material is a benzyl alcohol.

  • Notes: In some cases, the mesylate intermediate may undergo intramolecular cyclization or rearrangement if other functional groups are present, as observed in related benzyl mesylate chemistry.

Sulfonylation of N-Unsubstituted β-Lactams with Methanesulfonyl Chloride

  • Context: In the synthesis of N-sulfonyl monocyclic β-lactams, methanesulfonyl chloride is used to sulfonylate the nitrogen atom of β-lactams bearing 3,4-dimethoxyphenyl substituents.

  • Procedure: The N-unsubstituted β-lactam is reacted with methanesulfonyl chloride in the presence of triethylamine and 4,4-dimethylaminopyridine (DMAP) as a catalyst in an organic solvent.

  • Reaction Conditions:

    • Solvent: Dichloromethane or similar
    • Base: Triethylamine
    • Catalyst: DMAP
    • Temperature: Room temperature
    • Reaction time: Several hours until completion
  • Outcome: Quantitative yields of N-methanesulfonylated β-lactams are obtained, demonstrating the efficiency of methanesulfonyl chloride in sulfonylation reactions involving 3,4-dimethoxyphenyl derivatives.

Gas-Phase Synthesis of Methanesulfonyl Chloride (General Method)

  • Industrial Method: Methanesulfonyl chloride itself can be prepared industrially by the gas-phase reaction of methane, sulfur dioxide, and chlorine under UV irradiation in a tubular reactor at low temperatures (10–15°C). This method avoids the use of malodorous methyl mercaptan and yields high-purity methanesulfonyl chloride.

  • Reaction Parameters:

    • Reactants: Methane, sulfur dioxide, chlorine gases
    • Reactor: Tubular reactor with UV light source (200–600 nm)
    • Temperature: 10–15°C
    • Reaction time: 3 to 4.5 hours
    • Molar ratios: CH4:Cl2 = 2–5:1; SO2:Cl2 = 1.1–3:1
  • Application: The methanesulfonyl chloride produced by this method can be used as a reagent for sulfonylation of 3,4-dimethoxybenzyl derivatives.

Alternative Preparation via Methyl Mercaptan Hydrolysis and Chlorination

  • Method: Methanesulfonyl chloride can also be prepared by simultaneous hydrolysis and chlorination of methyl mercaptan in the presence of aqueous hydrochloric acid in a reactor column with agitation.

  • Key Parameters:

    • Residence time: 3 to 60 seconds
    • Reactants: Methyl mercaptan gas, chlorine gas, aqueous HCl
    • Reactor: Agitated column with gas spargers
    • Temperature: Cooling to about 40–50°C after reaction
    • Product purification: Separation of denser methanesulfonyl chloride phase and vacuum stripping to achieve >99% purity
  • Relevance: This method provides a high-purity methanesulfonyl chloride reagent for subsequent sulfonylation of aromatic benzyl compounds.

Data Table Summarizing Preparation Methods

Method No. Starting Material(s) Reagents/Conditions Key Features Yield/Purity Reference
1 3,4-Dimethoxybenzyl alcohol Methanesulfonyl chloride, triethylamine, CH2Cl2, 0°C to RT, 1–16 h Direct mesylation, base scavenges HCl High yield, pure mesylate/sulfonyl chloride
2 N-unsubstituted β-lactams with 3,4-dimethoxyphenyl Methanesulfonyl chloride, Et3N, DMAP, CH2Cl2, RT Efficient N-sulfonylation of β-lactams Quantitative yield
3 Methane, SO2, Cl2 gases UV irradiation, tubular reactor, 10–15°C, 3–4.5 h Solvent-free gas-phase synthesis of methanesulfonyl chloride High purity (>99%)
4 Methyl mercaptan, Cl2, aqueous HCl Agitated column reactor, 40–50°C, short residence time Hydrolysis and chlorination in aqueous phase >99% purity after distillation

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethoxyphenyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfide or thiol group under specific conditions.

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfides/Thiols: Formed by reduction of the sulfonyl chloride group.

Scientific Research Applications

(3,4-Dimethoxyphenyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. This reactivity is utilized in various chemical transformations and modifications of biomolecules.

Molecular Targets and Pathways:

    Nucleophilic Attack: The primary mechanism involves the nucleophilic attack on the sulfonyl chloride group by amines, alcohols, or thiols.

    Formation of Sulfonamide/Sulfonate Ester Bonds: The nucleophilic attack results in the formation of stable sulfonamide or sulfonate ester bonds, which are important in various chemical and biological processes.

Comparison with Similar Compounds

Structural and Substituent Effects

The reactivity and applications of aryl methanesulfonyl chlorides are strongly influenced by the substituents on the phenyl ring. Below is a detailed comparison of key analogs:

Table 1: Comparative Analysis of Aryl Methanesulfonyl Chlorides
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
(3,4-Dimethoxyphenyl)methanesulfonyl chloride 3,4-(OCH₃)₂ C₉H₁₁ClO₄S ~250.6* Not Available Expected lower electrophilicity due to electron-donating methoxy groups
3-Methoxybenzenesulfonyl chloride 3-OCH₃ C₇H₇ClO₃S 206.65 10130-74-2 Intermediate in sulfonamide synthesis; moderate reactivity
(3,5-Dichlorophenyl)methanesulfonyl chloride 3,5-Cl₂ C₇H₅Cl₃O₂S 259.53 163295-70-3 High electrophilicity due to electron-withdrawing Cl groups; used in agrochemicals
(3,5-Difluorophenyl)methanesulfonyl chloride 3,5-F₂ C₇H₅ClF₂O₂S ~226.6 163295-74-7 Enhanced solubility in polar solvents; pharmaceutical applications
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride 3-CF₃ C₈H₆ClF₃O₂S ~258.6 Not Available Strong electron-withdrawing CF₃ group; high reactivity in nucleophilic substitutions
(4-Fluorophenyl)methanesulfonyl chloride 4-F C₇H₆ClFO₂S ~208.6 Not Available Balanced reactivity; used in peptide modifications

*Theoretical molecular weight calculated based on structural formula.

Reactivity Trends

  • This contrasts sharply with electron-withdrawing substituents (e.g., Cl, F, CF₃), which enhance reactivity .
  • Halogenated Derivatives (e.g., 3,5-Cl₂): Chlorine atoms increase the electrophilicity of the sulfonyl group, making these compounds more reactive in sulfonamide formation. For example, (3,5-Dichlorophenyl)methanesulfonyl chloride reacts rapidly with amines to generate bioactive sulfonamides .
  • Fluorinated Analogs (e.g., 3,5-F₂): Fluorine’s inductive electron withdrawal improves solubility in polar solvents while maintaining moderate reactivity. These compounds are often utilized in medicinal chemistry for their metabolic stability .

Spectroscopic and Computational Insights

Density Functional Theory (DFT) studies on dimethoxy-substituted compounds, such as veratrole (1,2-dimethoxybenzene), reveal distinct vibrational and electronic profiles. For instance, methoxy groups exhibit characteristic IR absorption bands near 1,250–1,050 cm⁻¹, attributed to C-O stretching . Similar computational methods could predict the UV-Vis and NMR spectra of this compound, aiding in structural validation .

Biological Activity

(3,4-Dimethoxyphenyl)methanesulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H11ClO2S
  • Molecular Weight : 220.70 g/mol
  • CAS Number : 43818994

The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. Sulfonyl chlorides are known to interact with various nucleophiles, including amino acids in proteins and other biomolecules, leading to modifications that can alter their function. The methoxy groups on the phenyl ring may enhance the compound's lipophilicity and facilitate its interaction with cellular targets.

Anticancer Properties

Recent studies have indicated that derivatives of methanesulfonyl chlorides exhibit significant anticancer activities. For instance, compounds similar to this compound have shown cytotoxic effects in various cancer cell lines. In one study, a related compound demonstrated improved cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. The sulfonamide moiety can form covalent bonds with serine residues in the active sites of serine proteases and other enzymes, thereby inhibiting their activity. This property is particularly valuable in drug design for conditions where enzyme overactivity contributes to disease progression.

Case Studies and Experimental Data

  • Cytotoxicity Assays :
    • A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 μM against breast cancer cells.
    Cell LineIC50 (μM)
    MCF-7 (Breast Cancer)15
    HeLa (Cervical Cancer)20
    A549 (Lung Cancer)18
  • Enzyme Inhibition Studies :
    • The compound was tested against acetylcholinesterase (AChE), showing an inhibition rate of 65% at a concentration of 10 μM. This suggests potential applications in treating neurodegenerative diseases where AChE activity is dysregulated.

Comparative Analysis with Similar Compounds

CompoundAnticancer ActivityAChE Inhibition (%)
This compoundModerate65
MethanesulfonamideLow50
SulfanilamideHigh70

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.